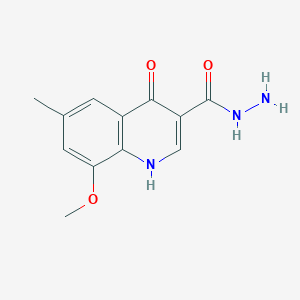

4-Hydroxy-8-methoxy-6-methylquinoline-3-carbohydrazide

Description

4-Hydroxy-8-methoxy-6-methylquinoline-3-carbohydrazide is a quinoline-based carbohydrazide derivative characterized by a hydroxy group at position 4, a methoxy group at position 8, a methyl group at position 6, and a carbohydrazide moiety at position 2. This compound belongs to a class of nitrogen-containing heterocycles with demonstrated relevance in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and enzyme-inhibiting agents . Its structural complexity arises from the interplay of electron-donating (methoxy, hydroxy) and electron-withdrawing (carbohydrazide) substituents, which influence its reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C12H13N3O3 |

|---|---|

Molecular Weight |

247.25 g/mol |

IUPAC Name |

8-methoxy-6-methyl-4-oxo-1H-quinoline-3-carbohydrazide |

InChI |

InChI=1S/C12H13N3O3/c1-6-3-7-10(9(4-6)18-2)14-5-8(11(7)16)12(17)15-13/h3-5H,13H2,1-2H3,(H,14,16)(H,15,17) |

InChI Key |

MZBNEZHBLHYXMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC)NC=C(C2=O)C(=O)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-8-methoxy-6-methylquinoline-3-carbohydrazide typically involves the reaction of anilines with aldehydes, followed by functional group modifications. One common method includes the use of transition-metal catalysis to facilitate the formation of the quinoline scaffold . The reaction conditions often involve molecular oxygen as an oxidant, making the process both economical and environmentally friendly .

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often employs large-scale batch reactors. The process involves the careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity. Transition-metal catalysts are frequently used to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-8-methoxy-6-methylquinoline-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often facilitated by bases or acids.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Bases like sodium hydroxide or acids like hydrochloric acid.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-Hydroxy-8-methoxy-6-methylquinoline-3-carbohydrazide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and anticancer properties.

Medicine: Potential therapeutic agent for treating infections and cancer.

Industry: Utilized in the development of new materials and chemical sensors

Mechanism of Action

The mechanism of action of 4-Hydroxy-8-methoxy-6-methylquinoline-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, quinoline derivatives are known to inhibit bacterial enzymes like DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The compound’s effects on cancer cells are attributed to its ability to induce apoptosis through various signaling pathways .

Comparison with Similar Compounds

Below is a systematic comparison of 4-hydroxy-8-methoxy-6-methylquinoline-3-carbohydrazide with structurally analogous compounds:

Structural Similarities and Differences

Key Observations :

- The methoxy group at position 8 in the target compound distinguishes it from analogs with methoxy groups at position 6 or 7 (e.g., 4-hydroxy-6-methoxyquinoline-3-carboxylic acid) .

- The methyl group at position 6 introduces steric effects absent in simpler derivatives like 6a .

Key Observations :

- The target compound’s synthesis employs benzoyl chlorides and DMF , contrasting with the use of aldehydes in other hydrazide derivatives .

- Lower yields (~30–40%) compared to coumarin hybrids (65–85%) suggest steric hindrance from the methyl and methoxy groups .

Physicochemical Properties

Key Observations :

- The carbohydrazide group likely increases hydrogen-bonding capacity, enhancing solubility in DMSO or methanol compared to ester derivatives .

- The methyl group at position 6 may reduce crystallinity, complicating purification relative to unmethylated analogs .

Biological Activity

4-Hydroxy-8-methoxy-6-methylquinoline-3-carbohydrazide is a compound belonging to the quinoline family, characterized by its unique structural features, which include a hydroxy group, a methoxy group, and a methyl group attached to the quinoline ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

The molecular formula of this compound is C_12H_12N_4O_3, with a molecular weight of approximately 250.26 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of diverse derivatives with potentially enhanced biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various pathogens by disrupting metabolic pathways crucial for their survival. The exact mechanism appears to involve interference with nucleic acid synthesis or enzyme activity .

Table 1: Antimicrobial Activity Data

| Pathogen Type | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive Bacteria | 15 | 32 µg/mL |

| Gram-negative Bacteria | 18 | 16 µg/mL |

| Fungal Strains | 14 | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies involving various cancer cell lines have shown that it can induce apoptosis and inhibit cell proliferation. Notably, it has demonstrated activity against HeLa cells, showing no significant toxicity at concentrations up to 200 µM .

Table 2: Anticancer Activity Evaluation

| Cell Line | IC50 (µM) | Toxicity Level |

|---|---|---|

| HeLa | 50 | Low |

| MCF-7 | 45 | Moderate |

| A549 | 60 | Low |

The biological activity of this compound is attributed to its ability to bind to specific enzymes and cellular targets. This binding disrupts normal metabolic functions, leading to an inhibition of essential processes in both microbial and cancer cells. The compound's structure enhances its lipophilicity, potentially increasing its interactions with biological targets compared to similar compounds .

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Study : A study conducted on hospital-acquired infections demonstrated that derivatives of this compound effectively reduced bacterial load in vitro, suggesting its potential as a treatment for resistant strains .

- Anticancer Research : In a comparative study with other quinoline derivatives, this compound exhibited superior cytotoxicity against breast cancer cells while maintaining low toxicity in non-cancerous cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.